1-Chloro-3-ethylpentane
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Overview
Description
1-Chloro-3-ethylpentane is an organic compound with the molecular formula C7H15Cl. It belongs to the class of haloalkanes, which are alkanes containing one or more halogen atoms. This compound is characterized by a chlorine atom attached to the third carbon of a pentane chain, which also has an ethyl group attached to the same carbon.
Preparation Methods
Chemical Reactions Analysis
1-Chloro-3-ethylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: While haloalkanes are generally resistant to oxidation, they can be reduced to alkanes using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong bases like sodium hydroxide for substitution and elimination reactions, and reducing agents for reduction reactions. The major products formed from these reactions include alcohols, alkenes, and alkanes.
Scientific Research Applications
1-Chloro-3-ethylpentane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: While specific applications in biology and medicine are limited, haloalkanes like this compound are often studied for their potential biological activity and interactions with biomolecules.
Industry: In the industrial sector, it is used in the production of various chemicals and materials, including solvents, plasticizers, and pharmaceuticals
Mechanism of Action
The mechanism by which 1-Chloro-3-ethylpentane exerts its effects primarily involves its reactivity as a haloalkane. The chlorine atom, being electronegative, creates a polar bond with the carbon atom, making the carbon susceptible to nucleophilic attack. This property is exploited in various chemical reactions, such as nucleophilic substitution and elimination .
Comparison with Similar Compounds
1-Chloro-3-ethylpentane can be compared with other similar compounds, such as:
3-Chloro-3-methylpentane: Similar in structure but with a methyl group instead of an ethyl group.
1-Chloro-2-ethylpentane: The chlorine atom is attached to a different carbon in the chain.
2-Chloro-3-ethylpentane: The chlorine atom is attached to the second carbon instead of the third.
These compounds share similar chemical properties but differ in their reactivity and physical properties due to the variations in their molecular structure.
Properties
Molecular Formula |
C7H15Cl |
---|---|
Molecular Weight |
134.65 g/mol |
IUPAC Name |
1-chloro-3-ethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3 |
InChI Key |
NDIRZBJZIKNIEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCCl |
Origin of Product |
United States |
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